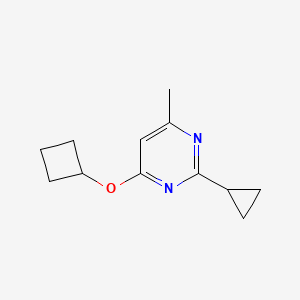

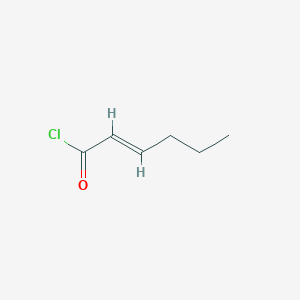

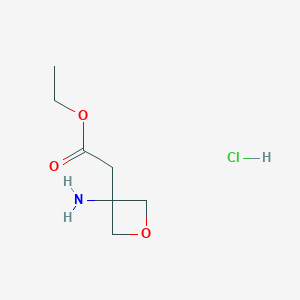

4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile is a chemical compound with potential scientific research applications. It is commonly referred to as DPI or Diphenyleneiodonium. This compound is known for its ability to inhibit the activity of enzymes that produce reactive oxygen species (ROS). This feature makes it a valuable tool in the study of oxidative stress and its role in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

DNA Interaction and Cellular Staining

One significant application of structurally related compounds to 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile is in the binding to DNA and cellular staining. The synthetic dye Hoechst 33258, a known minor groove binder of double-stranded B-DNA, exemplifies this application. It exhibits specificity for AT-rich sequences and has been widely utilized as a fluorescent DNA stain for cell biology research, including chromosome and nuclear staining, analysis of nuclear DNA content values through flow cytometry, and the investigation of plant chromosomes. This usage underscores the potential of related compounds in biotechnological and medicinal applications for studying cellular processes and structures (Issar & Kakkar, 2013).

Radioprotective and Topoisomerase Inhibition

Compounds structurally similar to 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile also find applications as radioprotectors and topoisomerase inhibitors. This demonstrates the potential of such molecules in developing therapeutic agents aimed at protecting against radiation-induced damage and inhibiting topoisomerase enzymes, which are crucial for DNA replication and cell division. This application presents a starting point for rational drug design, leveraging the molecular basis for DNA sequence recognition and binding for therapeutic purposes (Issar & Kakkar, 2013).

Antimicrobial and Antifungal Applications

The exploration of benzoxaborole compounds, closely related in structural creativity and functional utility to the compound , reveals their broad spectrum of applications in medicinal chemistry, including anti-bacterial, anti-fungal, anti-protozoal, and anti-viral activities. This highlights the potential of 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile and its analogues in the development of new classes of antimicrobial agents, offering promising perspectives for drug development against a variety of pathogens (Nocentini, Supuran, & Winum, 2018).

Development of Antineoplastic Agents

Research into 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, compounds with structural similarities, underscores the potential for developing antineoplastic (anticancer) agents. These compounds exhibit cytotoxic properties and have shown greater tumor-selective toxicity and the ability to act as modulators of multi-drug resistance, indicating the therapeutic promise of related compounds in cancer treatment (Hossain et al., 2020).

Enzyme Inhibition for Therapeutic Purposes

Dipeptidyl peptidase IV inhibitors, including those structurally related to 4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile, represent a validated target for treating type 2 diabetes mellitus. The development of these inhibitors is intense, with several molecules reported in literature as antidiabetic drugs, showcasing the compound's potential in therapeutic applications beyond its initial scope (Mendieta, Tarragó, & Giralt, 2011).

Eigenschaften

IUPAC Name |

4-[3-[4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl]-3-oxopropyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c19-11-14-3-1-13(2-4-14)5-6-16(23)21-9-7-15(8-10-21)22-17(24)12-20-18(22)25/h1-4,15H,5-10,12H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXVGBOCQYDQKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CNC2=O)C(=O)CCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(4-(2,5-Dioxoimidazolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-phenyl-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2776195.png)

![2,4-dichloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2776207.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2776210.png)